Quinine bismuth iodide

Description

Historical Trajectories of Bismuth Compounds and Quinine (B1679958) in Chemical Inquiry

The histories of bismuth and quinine are long and distinguished, each following a distinct but significant path in the annals of science.

Bismuth has been known since antiquity, though it was often confused with lead, tin, and antimony. nih.gov It was referred to as Wismut in the 15th century, a term possibly derived from a German phrase for "white mass." nih.gov The mineralogist Georgius Agricola described methods for its extraction, and by the mid-18th century, it was recognized as a distinct element through the work of chemists like Johann Heinrich Pott and Claude-François Geoffroy. nih.gov Historically, bismuth compounds have been used in cosmetics and pharmaceuticals. nih.gov For centuries, they have been employed in remedies for indigestion and as antisyphilitic drugs. nih.goviomcworld.com In more recent times, interest in bismuth chemistry has resurged, driven by its low toxicity compared to other heavy metals and its diverse applications in catalysis and materials science. nih.goviomcworld.com

Quinine's story is intertwined with the history of medicine and global exploration. Derived from the bark of the South American cinchona tree, its use by indigenous populations for treating fevers was learned by Jesuit missionaries in the 1600s. wikipedia.orglkouniv.ac.in The bark and its extracts became the primary treatment for malaria, a role that was pivotal in the European colonization of tropical regions. lkouniv.ac.in The active compound, quinine, was first isolated in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou. lkouniv.ac.inmdpi.com This achievement marked a milestone in pharmacology, representing one of the first instances of a chemical compound being used to treat an infectious disease. lkouniv.ac.inajol.info The quest for its total synthesis was a major endeavor in organic chemistry, with significant contributions from figures like Rabe, Kindler, Woodward, and Doering throughout the 20th century. researchgate.net

Evolution of Academic Interest in Quinine Bismuth Iodide and Related Coordination Complexes

The academic interest in this compound emerged from the convergence of these two historical streams, primarily within the field of analytical chemistry. The compound is a key component of the reaction underlying Dragendorff's reagent , a solution of potassium bismuth iodide (KBiI₄) used for the detection of alkaloids. researchgate.netingentaconnect.com Developed in 1866 by Georg Dragendorff, this reagent produces a characteristic orange to orange-red precipitate when it reacts with alkaloids, including quinine. wikipedia.orglkouniv.ac.iningentaconnect.com The reaction involves the formation of an ion-pair complex between the protonated tertiary amine of the alkaloid and the tetraiodobismuthate(III) anion, [BiI₄]⁻. researchgate.net

For many decades, the primary academic interest in "this compound" was as a qualitative and quantitative analytical tool in pharmacognosy and forensic chemistry for identifying and estimating the presence of alkaloids in various samples. nih.govingentaconnect.com Early medical applications also saw the use of compounds like bismuth quinine iodide for treating infections such as syphilis. mdpi.com

The evolution from a simple analytical precipitate to a subject of coordination chemistry has been more recent. Coordination compounds, which consist of a central metal ion bonded to surrounding molecules or ions (ligands), have been a subject of intense study since the foundational work of Alfred Werner in the late 19th and early 20th centuries. sfu.catu-chemnitz.de The precipitate formed between quinine and the iodobismuthate anion is, in fact, a coordination complex. Modern academic interest now explores the synthesis, crystal structure, and properties of such bismuth-alkaloid complexes as part of the broader field of coordination polymers and metal-organic frameworks (MOFs). semanticscholar.orgrsc.orgresearchgate.net Researchers are investigating how the chirality and structural complexity of alkaloids like quinine can direct the formation of novel, functional materials with interesting optical or catalytic properties.

Table 1: Composition of a Common Dragendorff's Reagent

This interactive table details a typical preparation for Dragendorff's reagent, which generates the tetraiodobismuthate anion that complexes with quinine.

| Solution Component | Substance | Amount | Solvent | Volume |

| Part A | Bismuth Subnitrate | 0.85 g | Water & Glacial Acetic Acid | 40 mL & 10 mL |

| Part B | Potassium Iodide | 8.0 g | Water | 20 mL |

| Final Reagent | Mix 5mL of Part A and 5mL of Part B with 20mL of glacial acetic acid and 70-100mL of water. |

Data sourced from Wikipedia's entry on Dragendorff's reagent. wikipedia.org

Contemporary Academic Challenges and Research Gaps in Bismuth-Organic Halide Systems

The study of this compound falls within the larger category of bismuth-organic halide systems, a class of materials that has garnered significant attention as a less toxic alternative to lead-based halide perovskites for optoelectronic applications. chemicalbook.comresearchgate.net Despite this promise, several key challenges and research gaps hinder their development.

A primary challenge is the tendency of bismuth-based halide perovskites and related materials to have large band gaps, which limits their absorption of visible light and thus their efficiency in applications like solar cells. researchgate.netchemicalbook.com This is often a consequence of their crystal structures, which tend to form low-dimensional (0D, 1D, or 2D) arrangements rather than the ideal 3D perovskite structure. researchgate.netchemicalbook.com These lower-dimensional structures can lead to poor charge carrier transport.

Furthermore, the synthesis of these materials presents significant hurdles. The flexible coordination environment of the Bi³⁺ cation makes it difficult to control the final structure and dimensionality of the resulting coordination polymer or framework. Achieving charge neutrality in these systems, especially when substituting the divalent Pb²⁺ with the trivalent Bi³⁺, requires careful structural design, often leading to the formation of complex anions like the dinuclear [Bi₂I₉]³⁻. researchgate.net There is a recognized need for a deeper understanding of the solution chemistry of Bi(III) and the factors that govern the assembly of these complex structures.

Finally, a significant knowledge gap exists in the systematic investigation of how different organic cations, such as the protonated quinine molecule, influence the final structure and properties of the bismuth halide framework. researchgate.net While much work has focused on simple organic amines, the use of large, complex, and chiral molecules like alkaloids is a relatively unexplored frontier that offers opportunities for creating novel functional materials. semanticscholar.org

Table 2: Key Research Challenges in Bismuth-Organic Halide Systems

This interactive table summarizes the main obstacles currently facing researchers in this field.

| Challenge Area | Specific Problem | Implication for this compound |

| Electronic Properties | Large electronic band gaps | Limits potential applications in visible-light photocatalysis or photovoltaics. |

| Structural Control | Tendency to form low-dimensional structures (0D, 1D, 2D) | Poor charge transport properties; difficult to predict and control crystal packing. |

| Synthesis | Flexible coordination of Bi³⁺; poor solubility | Difficulty in producing large, high-quality crystals for characterization and device fabrication. |

| Organic Cation Influence | Limited understanding of how complex cations direct structure | The role of the large, chiral quinine molecule in framework assembly is not well-established. |

Delimitation of Research Scope and Objectives for this compound Investigations

Based on the historical context and current research gaps, a focused investigation into this compound should move beyond its classical role as an analytical precipitate. The primary objective should be to explore its potential as a building block for novel functional materials within the field of coordination chemistry. The scope of such research would be delimited to the following key areas:

Characterization of Properties: Once synthesized, these new materials must be thoroughly characterized. This includes investigating their optical properties (e.g., using UV-Vis diffuse reflectance to determine the band gap), thermal stability (e.g., via thermogravimetric analysis), and photoluminescence. chemicalbook.comresearchgate.net These studies will help assess their potential for applications in areas like solid-state lighting or sensing.

Addressing Research Gaps: The research should aim to directly address the challenges identified in bismuth-organic halide systems. By incorporating a large and complex organic cation like quinine, the investigation can provide fundamental insights into how such molecules influence dimensionality, crystal packing, and electronic properties. researchgate.net This contributes to the broader goal of designing lead-free halide materials with tailored functionalities.

By focusing on these objectives, research into this compound can bridge its historical significance with contemporary challenges in materials science, potentially unlocking new applications for this long-known, yet under-explored, chemical compound.

Structure

2D Structure

3D Structure of Parent

Properties

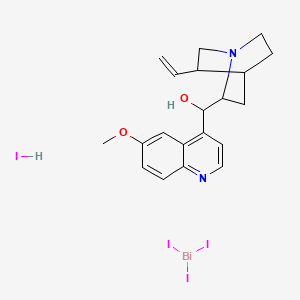

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;triiodobismuthane;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.Bi.4HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;4*1H/q;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSVYJLYUFTPR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.I.I[Bi](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BiI4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8048-94-0 | |

| Record name | Biioquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008048940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for Quinine Bismuth Iodide

Established Synthetic Pathways for Quinine (B1679958) Bismuth Iodide Formation

The synthesis of quinine bismuth iodide primarily revolves around the reaction between a soluble bismuth-iodide species and quinine in solution. However, modern synthetic techniques, including solid-state methods, offer potential alternative pathways.

The most established method for forming this compound is through a precipitation reaction in an aqueous solution. lkouniv.ac.in This is famously demonstrated by the use of Dragendorff's reagent, a solution of potassium bismuth iodide, which produces a characteristic orange-colored precipitate when it reacts with alkaloids like quinine. lkouniv.ac.iningentaconnect.com The reagent is typically prepared by dissolving bismuth subnitrate and tartaric acid in water, followed by the addition of a concentrated potassium iodide solution. ingentaconnect.com

Bi³⁺ + 4I⁻ → [BiI₄]⁻ Quinine-H⁺ + [BiI₄]⁻ → (Quinine-H)⁺[BiI₄]⁻ (s)

Optimization of this synthesis focuses on factors that influence the solubility and stability of the product. This includes adjusting the pH to ensure the quinine nitrogen is protonated, controlling the concentration of reactants to maximize precipitation, and managing the temperature. Different formulations of the reagent have been described over time, varying the acid used (e.g., acetic acid, tartaric acid) and the concentrations of the bismuth salt and potassium iodide to improve the reagent's stability and sensitivity. ingentaconnect.com

Table 1: Typical Components for Dragendorff's Reagent Preparation This table provides an example of components used to prepare the potassium bismuth iodide solution known as Dragendorff's reagent.

| Component | Purpose | Example Substance |

|---|---|---|

| Bismuth Salt | Source of Bi³⁺ ions | Basic Bismuth Nitrate (B79036) (Bi(NO₃)₃) |

| Iodide Salt | Source of I⁻ ions to form the complex anion | Potassium Iodide (KI) |

| Acid | Ensures solubility of the bismuth salt and protonation of the alkaloid | Tartaric Acid or Acetic Acid |

| Solvent | Medium for the reaction | Water |

While solution-phase synthesis is traditional, solid-state and mechanochemical methods are emerging as powerful, solvent-free alternatives for preparing complex materials. rsc.orgnih.gov Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. nih.gov This technique has been successfully applied to synthesize other bismuth-based active pharmaceutical ingredients, such as bismuth gallate and bismuth citrate, and drug-drug salts like quininium aspirinate. rsc.orgnih.gov

A potential mechanochemical pathway for this compound would involve the direct grinding of a solid bismuth(III) iodide (BiI₃) precursor with solid quinine. chemicalbook.com Liquid-assisted grinding (LAG), where a small, sub-stoichiometric amount of a liquid is added, could facilitate the reaction by increasing ionic mobility without acting as a bulk solvent. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Parameter | Solution-Phase Synthesis | Mechanochemical Synthesis (Potential) |

|---|---|---|

| Principle | Precipitation from solution | Reaction induced by mechanical force |

| Solvent Use | Requires bulk solvents (e.g., water, acid) | Solvent-free or minimal use (liquid-assisted grinding) |

| Reaction Time | Can be rapid (precipitation) but may require aging | Typically rapid, from minutes to hours |

| Product Form | Often yields fine precipitates or microcrystalline solids | Can produce crystalline or amorphous solids |

| Key Advantage | Well-established and simple to perform qualitatively | Green chemistry (reduced solvent), potential for new phases |

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, can be applied to the synthesis of this compound. Mechanochemical synthesis is inherently a green approach due to its significant reduction in solvent waste. rsc.orgnih.gov Furthermore, exploring the use of water as the primary solvent in solution-phase methods, where feasible, aligns with green chemistry principles. The selection of less hazardous starting materials and optimizing reactions for energy efficiency are additional considerations for developing more environmentally benign synthetic protocols.

Targeted Ligand Modification and Derivatization of this compound Components

The structure of this compound can be systematically altered by modifying either the quinine alkaloid or the bismuth coordination sphere, allowing for the fine-tuning of the compound's properties.

Quinine is a versatile molecule with several reactive sites that can be chemically modified. tut.ac.jpresearchgate.net These modifications can alter the steric and electronic properties of the resulting bismuth iodide complex. The primary sites for derivatization include the C9-hydroxyl group, the tertiary nitrogen of the quinuclidine (B89598) ring, and the C3-vinyl group. researchgate.netrsc.org

C9-Hydroxyl Group: This secondary alcohol can undergo esterification or etherification. researchgate.net Introducing bulky ester or ether groups at this position would sterically hinder the region around the core of the complex.

Quinuclidine Nitrogen: This tertiary amine is the site of protonation and is crucial for the ionic interaction with the bismuth iodide anion. It can be quaternized with various alkyl or aryl halides to form permanently charged derivatives, which would then form complexes with the [BiI₄]⁻ anion. rsc.org

C3-Vinyl Group: The vinyl group can be modified through reactions like hydrogenation, hydrohalogenation, or palladium-catalyzed cross-coupling reactions such as the Mizoroki–Heck reaction. rsc.orgnih.gov These transformations allow for the attachment of a wide range of functional groups, fundamentally changing the periphery of the quinine ligand.

Table 3: Key Functional Groups of Quinine for Derivatization

| Functional Group | Position | Potential Reactions | Effect on Complex |

|---|---|---|---|

| Secondary Hydroxyl | C9 | Esterification, Etherification, Oxidation | Alters steric bulk and hydrogen bonding capability |

| Tertiary Amine | N1 (Quinuclidine) | Quaternization, Protonation | Modifies the cationic component of the ion-pair |

| Vinyl Group | C3 | Hydrogenation, Coupling Reactions (e.g., Heck) | Allows for peripheral functionalization and polymerization |

| Quinoline (B57606) Ring | - | Electrophilic Aromatic Substitution | Modifies the aromatic portion of the molecule |

The coordination environment around the bismuth(III) center is not limited to the simple [BiI₄]⁻ anion. Bismuth(III) is known to form a wide variety of coordination complexes and polynuclear clusters with different ligands and coordination numbers. acs.orgnih.gov The structure of the anionic part of the this compound complex can be manipulated in several ways:

Halide Exchange: Replacing iodide with other halides (e.g., bromide, chloride) would change the size and electronic properties of the anionic complex (e.g., forming [BiBr₄]⁻ or [BiCl₄]⁻), which would, in turn, affect the crystal packing and stability of the resulting salt with the quinine cation.

Mixed-Halide Systems: It is possible to create mixed-halide bismuthate anions, such as [BiI₃Br]⁻, by controlling the stoichiometry of the halide salts in the synthesis. This has been demonstrated in related perovskite systems. acs.org

Introduction of Co-ligands: The introduction of other neutral or anionic ligands (e.g., thiocyanate, carboxylates, water) can lead to the formation of more complex bismuth-iodide species. Bismuth forms stable complexes with oxygen- and sulfur-donor ligands. For example, in the presence of citrate, bismuth forms dinuclear units like [Bi₂(cit)₂(H₂O)₂]²⁻. mdpi.com The coordination of quinine's hydroxyl group directly to the bismuth center, while less likely in the classic formulation, could be explored under different reaction conditions, potentially forming a neutral coordination complex rather than an ion pair.

Halogen Ligand Exchange and Anion Substitution Reactions

The iodobismuthate anion associated with quinine is susceptible to halogen ligand exchange and anion substitution reactions. These processes allow for the modification of the anionic component, potentially altering the physical and chemical properties of the resulting compound. Bismuth(III) is known to form complexes with various halogen ions. homescience.net While the core structure of this compound is defined by the [BiI₄]⁻ anion, the iodide ligands can be partially or fully substituted by other halides, such as chloride and bromide. homescience.net

Experimental studies on bismuth-halogen complexes demonstrate that when iodide is added to a solution of bismuth in the presence of excess chloride, a precipitate does not form. Instead, the iodide ions replace the chloride ligands to form a mixed halogen complex, BiClₙI₄₋ₙ⁻. homescience.net A similar phenomenon occurs with bromide, leading to the formation of BiBrₙI₄₋ₙ⁻ ions. homescience.net This reactivity suggests that this compound can serve as a precursor for generating related compounds with mixed-halide anions.

The exchange process is governed by the relative concentrations of the halide ions and their affinity for the bismuth center. The introduction of chloride or bromide sources to a solution containing the [BiI₄]⁻ anion can lead to a dynamic equilibrium, resulting in a mixture of species. These substitution reactions provide a pathway to fine-tune the properties of the material.

Table 1: Examples of Halogen Ligand Exchange in Bismuth-Halide Complexes

| Starting Complex | Reagent Added | Resulting Complex/Product | Observation | Reference |

|---|---|---|---|---|

| Bismuth in excess HCl solution (forms [BiClₓ]³⁻ˣ) | Potassium Iodide (KI) | Mixed-halogen complex (BiClₙI₄₋ₙ⁻) | A yellow-colored solution is formed instead of a BiI₃ precipitate. | homescience.net |

| Bismuth in excess HBr solution | Potassium Iodide (KI) | Mixed-halogen complex (BiBrₙI₄₋ₙ⁻) | A similar reaction to the chloride-containing system occurs. | homescience.net |

This table illustrates the general principles of halogen exchange in bismuth-halide systems, which are applicable to the anionic portion of this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound is classically observed in the reaction of quinine with Dragendorff's reagent, a solution of potassium bismuth iodide. lkouniv.ac.inresearchgate.net This reaction serves as a well-known qualitative test for alkaloids. lkouniv.ac.in The mechanism is fundamentally an acid-base reaction followed by ionic association and precipitation.

The key steps in the formation mechanism are:

Formation of the Tetraiodobismuthate(III) Anion: Dragendorff's reagent is prepared by dissolving bismuth nitrate (Bi(NO₃)₃) and potassium iodide (KI) in an acidic solution, often containing tartaric acid. researchgate.net In the presence of excess iodide ions, the bismuth(III) cation forms the stable, orange-colored tetraiodobismuthate(III) complex anion, [BiI₄]⁻. researchgate.netkfs.edu.eg

Protonation of Quinine: Quinine is a basic alkaloid containing tertiary amine groups within its structure. lkouniv.ac.in In the acidic environment of the reagent, the nitrogen atoms in the quinuclidine and quinoline rings become protonated, resulting in a positively charged quinine cation, [Quinine-H]⁺. researchgate.net

Ionic Association and Precipitation: The protonated quinine cation ([Quinine-H]⁺) and the tetraiodobismuthate anion ([BiI₄]⁻) combine via electrostatic attraction to form an insoluble ion-pair complex, [Quinine-H]⁺[BiI₄]⁻. researchgate.net This complex precipitates from the aqueous solution as a distinct orange or orange-red solid, which is the substance identified as this compound. lkouniv.ac.inresearchgate.net

The formation of the precipitate is a result of the low solubility of the large, charge-neutral ion pair formed between the bulky organic cation and the inorganic anion. While the [BiI₄]⁻ anion is common, the specific structure of the iodobismuthate anion in the solid state can vary, with literature reporting diverse anionic structures such as discrete 0D units, 1D chains ([BiI₄]⁻ₙ), and polynuclear clusters ([Bi₂I₉]³⁻) depending on the stoichiometry, solvent, and the specific organic cation used as a template. mdpi.comrsc.org

Table 2: Mechanistic Steps in the Formation of this compound

| Step | Reactants | Process | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Bi³⁺, excess I⁻, Acid | Complexation | Tetraiodobismuthate(III) anion, [BiI₄]⁻ | researchgate.net |

| 2 | Quinine, H⁺ | Acid-Base Reaction | Protonated Quinine Cation, [Quinine-H]⁺ | researchgate.net |

Structural Characterization and Advanced Spectroscopic Elucidation of Quinine Bismuth Iodide

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the detailed structural analysis of crystalline materials, including quinine (B1679958) bismuth iodide and related bismuth iodide complexes. researchgate.netd-nb.info This method provides fundamental insights into the atomic arrangement within the crystal lattice, which is crucial for understanding the material's properties.

Single Crystal X-ray Diffraction Studies of Quinine Bismuth Iodide

Single crystal X-ray diffraction (SCXRD) offers the most precise determination of a compound's crystal structure. For complexes involving bismuth iodide, SCXRD has been instrumental in elucidating the three-dimensional arrangement of atoms and the nature of the coordination between the metal center and the surrounding ligands. d-nb.infoescholarship.org In the case of related bismuth iodide complexes, SCXRD has revealed the formation of polynuclear anions and complex polymeric structures. researchgate.net For instance, the crystal structure of (CH3NH3)3(Bi2I9) was determined using single crystal X-ray diffraction, providing essential data for understanding its potential as a light-absorbing material. d-nb.info The data obtained from SCXRD, such as unit cell dimensions and space group, are critical for building a fundamental understanding of structure-property relationships. d-nb.info

Table 1: Crystallographic Data for a Related Bismuth Iodide Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C3H18Bi2I9N3 |

| Molecular Weight | 1656.26 |

| Crystal System | Hexagonal |

| Space Group | P63/mmc |

| a (Å) | 8.5843(12) |

| c (Å) | 21.690(4) |

| Volume (ų) | 1384.2(5) |

| Z | 2 |

| Calculated Density (g cm⁻³) | 3.974 |

Note: This data is for (CH3NH3)3(Bi2I9), a related bismuth-based hybrid material, as specific data for this compound was not available. d-nb.info

Powder X-ray Diffraction for Phase Identification and Polymorph Screening

Powder X-ray diffraction (PXRD) is an indispensable tool for the identification of crystalline phases and the screening of polymorphs in pharmaceutical and materials science. mdpi.comrigaku.comncl.ac.ukamericanpharmaceuticalreview.com It provides a characteristic "fingerprint" for each crystalline solid, allowing for rapid identification and assessment of phase purity. mdpi.comamericanpharmaceuticalreview.com In the context of bismuth iodide complexes, PXRD is used to confirm the phase purity of synthesized materials by comparing the experimental diffraction pattern with a calculated pattern derived from single crystal data. d-nb.inforesearchgate.net This technique is particularly important for screening different crystalline forms (polymorphs) that may exhibit distinct physical and chemical properties. mdpi.comrigaku.comncl.ac.uk Any variations in peak positions or intensities in the PXRD pattern can indicate the presence of a different polymorph or an impure sample. mdpi.com

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques provide a deeper understanding of the molecular vibrations, electronic transitions, and structural details of this compound.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and molecular structure of compounds. americanpharmaceuticalreview.com These methods provide a molecular fingerprint by examining the vibrations of covalent bonds. americanpharmaceuticalreview.com For complexes like this compound, IR and Raman spectra can reveal characteristic vibrational modes of the quinine moiety and changes that occur upon complexation with bismuth iodide. Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. acs.orgnih.gov In related studies of alkaloids, FTIR has been used to elucidate their structures. nih.gov Both IR and Raman spectroscopy are non-destructive and provide complementary information about the vibrational modes of a molecule. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quinine Moiety and Complex Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for detailed structural elucidation of organic molecules and their complexes in solution. magritek.com For the quinine moiety within the this compound complex, 1D and 2D NMR experiments can be used to assign the proton (¹H) and carbon (¹³C) signals. magritek.com This process, although potentially complex for a molecule like quinine, provides unambiguous evidence of the molecular structure. magritek.com In the broader context of bismuth complexes, multinuclear NMR has been employed to characterize the species present in a reaction mixture and to understand the binding modes of ligands. acs.org For instance, in the study of other bismuth-iodine systems, NMR has been used to characterize intermediates. acs.org

Electronic Spectroscopy: UV-Vis and Photoluminescence for Electronic Transitions

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provides insights into the electronic structure and optical properties of materials. researchgate.netacs.org Quinine itself is a well-known fluorescent compound, exhibiting strong emission in acidic solutions. libretexts.org The UV absorption spectrum of quinine shows characteristic bands, and its fluorescence emission is also well-documented. libretexts.org When complexed with bismuth iodide, the electronic properties are expected to be modulated. Studies on related bismuth iodide complexes have utilized UV-Vis spectroscopy to determine their optical band gaps. researchgate.net Photoluminescence measurements on similar bismuth-based materials have been conducted to investigate their light-emitting properties and charge carrier dynamics. researchgate.net The photoluminescence quantum yield of related compounds has been determined using quinine sulfate (B86663) as a reference standard. acs.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a critical tool for the molecular identification and structural elucidation of this compound. This technique provides information on the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for confirmation of its composition and insights into its chemical structure.

In analyzing the quinine component, mass spectrometry reveals a complex fragmentation pattern. High-resolution mass spectrometry (HR-MS) can identify various fragment ions of quinine. The proposed fragmentation pathway often involves the formation of free radical cations during the analysis. rsc.org

Table 1: Proposed Fragment Ions of Quinine from Mass Spectrometry

| Nominal Mass (m/z) | Exact Mass (m/z) | Fragment Ion Formula |

|---|---|---|

| 109 | 109.0891 | C₇H₁₁N⁺• |

| 129 | 129.0578 | C₉H₇N⁺• |

| 136 | 136.0966 | C₉H₁₂O⁺• |

| 159 | 159.0868 | C₁₀H₁₁N₂⁺ |

| 173 | 173.0813 | C₁₀H₁₁N₂O⁺ |

| 186 | 186.1232 | C₁₂H₁₆N₂⁺• |

| 188 | 188.0973 | C₁₁H₁₄N₂O⁺ |

| 325 | 325.1916 | C₂₀H₂₅N₂O₂⁺ |

Data sourced from supplementary information on high-resolution mass spectrometry of quinine. rsc.org

The fragmentation of the bismuth iodide component is also a key area of study. While specific data for the combined this compound complex is not detailed in the provided search results, analysis of related bismuth compounds indicates that electrospray ionization mass spectrometry (ESI-MS) is effective for studying bismuth complexes. For instance, ESI-MS data shows that Bi(III) can bind to various ligands, and the resulting spectra reveal the stoichiometry of these interactions. mdpi.com It is plausible that similar techniques would be employed to study the fragmentation of the this compound complex, identifying fragments corresponding to the quinine cation and various bismuth-iodide species.

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. iyte.edu.trcardiff.ac.uk For this compound, XPS provides crucial information about the oxidation states and chemical environments of bismuth, iodine, carbon, nitrogen, and oxygen.

The analysis of bismuth-iodine systems using XPS reveals characteristic peaks for both elements. For bismuth triiodide (BiI₃), the Bi 4f core level spectrum typically shows two prominent peaks, 4f₇/₂ and 4f₅/₂, at binding energies around 159.5 eV and 164.9 eV, respectively. researchgate.net The presence of lower energy peaks can sometimes indicate the existence of metallic bismuth (Bi⁰) due to sample preparation or measurement conditions. researchgate.net

Similarly, the iodine 3d spectrum in bismuth oxyiodide (BiOI) shows strong peaks for I 3d₅/₂ and I 3d₃/₂ at approximately 615.1 eV and 626.9 eV. bilkent.edu.tr These binding energies are characteristic of iodide (I⁻) within the BiOI structure. bilkent.edu.tr Deviations or additional peaks in these regions for this compound would suggest different chemical environments or oxidation states for the iodine atoms, possibly due to their interaction with the quinine molecule.

The chemical shift observed in XPS is particularly valuable. diva-portal.org The binding energy of an electron is sensitive to the chemical environment of the atom. cardiff.ac.uk For this compound, this means that the binding energies of the N 1s and O 1s electrons in the quinine moiety will be influenced by the coordination with the bismuth iodide. Likewise, the Bi 4f and I 3d binding energies will shift depending on the nature of the coordination with the organic alkaloid.

Table 2: Typical XPS Binding Energies for Elements in Bismuth-Iodide Compounds

| Element | Orbital | Binding Energy (eV) | Compound Reference |

|---|---|---|---|

| Bi | 4f₇/₂ | ~159.5 | BiI₃ |

| Bi | 4f₅/₂ | ~164.9 | BiI₃ |

| I | 3d₅/₂ | ~615.1 | BiOI |

| I | 3d₃/₂ | ~626.9 | BiOI |

Data compiled from studies on bismuth iodide and bismuth oxyiodide. researchgate.netbilkent.edu.tr

Thermal Analysis for Decomposition Pathway Elucidation

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathways of this compound. iitk.ac.in TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. iitk.ac.in

For related bismuth iodide compounds, TGA has shown distinct stages of decomposition. For example, bismuth triiodide (BiI₃) crystals are thermally stable up to a certain temperature, after which a multi-stage decomposition process begins. primescholars.com The TGA curve for BiI₃ indicates that significant weight loss occurs in steps, corresponding to the loss of iodine. primescholars.com

A hypothetical thermal analysis of this compound would likely show an initial weight loss corresponding to the release of any solvent or water molecules. This would be followed by the decomposition of the organic quinine component at a lower temperature range compared to the inorganic bismuth iodide part. The final decomposition stages at higher temperatures would involve the breakdown of the bismuth iodide itself.

Table 3: Hypothetical TGA/DSC Data for this compound Decomposition

| Temperature Range (°C) | Technique | Observation | Interpretation |

|---|---|---|---|

| 50 - 150 | TGA | Minor weight loss | Loss of adsorbed water or residual solvent |

| 150 - 350 | TGA/DSC | Significant weight loss, exothermic/endothermic peaks | Decomposition of the quinine moiety |

| > 350 | TGA/DSC | Further weight loss, endothermic peaks | Decomposition of the bismuth iodide component |

This table is illustrative and based on general principles of thermal analysis of similar compounds. primescholars.comresearchgate.net

DSC would complement the TGA data by identifying whether the decomposition steps are endothermic or exothermic. iitk.ac.in Melting points, phase transitions, and crystallization events would also be observable as distinct peaks in the DSC curve. The combination of TGA and DSC provides a comprehensive thermal profile of the compound, which is crucial for determining its stability and for quality control purposes.

Morphological and Microstructural Characterization Techniques

The morphology and microstructure of this compound can be investigated using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods provide high-resolution images of the material's surface topography and internal structure.

TEM provides even higher magnification, allowing for the visualization of the material's internal structure, including crystal lattice fringes and defects. TEM analysis of BiOCl nanoparticles has revealed their pseudospherical shape and an average size of approximately 9 nm. mdpi.com For BiOI, TEM images have shown well-defined, longish particles with average sizes ranging from 150 to 200 nm. bilkent.edu.tr

For this compound, these techniques would be invaluable for:

Determining the particle size distribution.

Observing the crystal habit (e.g., plates, rods, spherical particles).

Assessing the degree of crystallinity.

Identifying any secondary phases or impurities.

Table 4: Information Gained from Electron Microscopy of this compound

| Technique | Type of Information | Example Application |

|---|---|---|

| SEM | Surface topography, particle shape, size, and aggregation | Observing the macroscopic crystal structure of the complex |

| TEM | Internal microstructure, crystallite size, lattice defects | Visualizing the arrangement of atoms within a single crystal |

This table summarizes the general applications of SEM and TEM in materials characterization. bilkent.edu.trresearchgate.net

The combination of SEM and TEM would provide a complete picture of the material's physical form, from the micrometer to the nanometer scale. This information is critical for understanding how the synthesis process influences the final product's properties and for ensuring consistency between batches.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinine |

| Bismuth Iodide |

| Bismuth Triiodide (BiI₃) |

| Bismuth Oxyiodide (BiOI) |

| Bismuth Oxychloride (BiOCl) |

| Potassium Bismuth Tartrate |

| Iodobismitol |

| Bismuth Subnitrate |

| Bismuth Citrate |

| Bismuth Oxide |

| Bismuth(III) Hyaluronate |

| Bismuth(III) H. erinaceus Polysaccharide |

| Bismuth(III) tris-sulfonates |

| Bismuth(III) trisacetylsalicylic acid |

| Ethyl Trifluoroacetate |

| Cadmium Sulfide (CdS) |

| Methylammonium (B1206745) Iodide |

| Lead Iodide |

| Cesium Tin Iodide (CTI) |

| Methylammonium Lead Bromide (MAPbBr₃) |

| Silver Bismuth Iodide (Ag-Bi-I) |

| Copper Bismuth Iodide (Cu-Bi-I) |

| Titanium Dioxide (TiO₂) |

| Poly(3-hexylthiophene) (P3HT) |

| Polyacrylonitrile (PAN) |

Coordination Chemistry and Supramolecular Assembly of Quinine Bismuth Iodide

Bismuth Coordination Geometry and Stereochemistry

The coordination environment of the bismuth(III) ion in complexes is notably flexible, a characteristic attributed to its large ionic radius and the stereochemical influence of its 6s² lone pair of electrons. acs.orgucl.ac.uk This lone pair can be stereochemically active, occupying a position in the coordination sphere and causing significant distortions from idealized geometries, or it can be inactive, resulting in more regular structures. researchgate.netresearchgate.net Consequently, Bi(III) complexes exhibit a wide range of coordination numbers and geometries.

In the context of bismuth iodide complexes, the coordination geometry is often dictated by the stoichiometry and the nature of the other ligands present. Bismuth(III) can adopt various coordination polyhedra, including distorted octahedral, trigonal bipyramidal, and square pyramidal shapes. researchgate.netresearchgate.netwikipedia.org In many bismuth halide complexes, a bioctahedral geometry is observed, where two bismuth centers are bridged by two halogen atoms. acs.orgnih.gov Each bismuth atom in such a dimer coordinates to one organic ligand and four halide ions. nih.gov The presence of the large iodide ligands and the bulky quinine (B1679958) molecule would further influence the final geometry, leading to a highly asymmetric coordination polyhedron. researchgate.net This structural diversity is a hallmark of bismuth coordination chemistry. researchgate.net

Table 1: Common Coordination Geometries of Bismuth(III) Centers

| Coordination Number | Geometry | Description |

|---|---|---|

| 4 | Seesaw / Distorted Tetrahedral | Often influenced by a stereochemically active lone pair. |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Common geometries with significant potential for distortion. researchgate.net |

| 6 | Octahedral (often distorted) | A frequent coordination environment for Bi(III), with distortions arising from the lone pair or ligand-induced strain. researchgate.netnih.gov |

| >6 | Capped Trigonal Prism, etc. | Higher coordination numbers are possible due to the large size of the Bi(III) ion. researchgate.netresearchgate.net |

Quinine as a Chiral Ligand in Bismuth Coordination Complexes

In metal complexes, quinine typically coordinates through one or both of its nitrogen atoms: the quinoline (B57606) nitrogen and the quinuclidine (B89598) nitrogen. researchgate.net The coordination of the chiral quinine ligand to a bismuth center creates a chiral coordination complex. This is significant in the field of asymmetric synthesis, where chiral ligands are used to induce stereoselectivity in chemical reactions. acs.orgacs.org The specific three-dimensional arrangement of the quinine ligand around the bismuth ion is crucial for defining the stereochemistry of the complex. The bulky nature of both the quinine molecule and the iodo-bismuth core would lead to significant steric interactions, dictating a specific, thermodynamically favored conformation that influences the crystal packing and physical properties of the compound.

Investigation of Non-Covalent Interactions and Halogen Bonding in Crystal Packing

The crystal packing of quinine bismuth iodide is heavily influenced by a variety of non-covalent interactions. Beyond standard van der Waals forces and potential hydrogen bonds involving the quinine hydroxyl group, halogen bonding plays a critical role. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. mdpi.com

In iodine-rich iodobismuthate(III) complexes, I···I interactions are a significant feature in the solid-state structures, helping to direct the supramolecular assembly. mdpi.com The iodide ligands attached to the bismuth center can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the quinine ligand.

Furthermore, studies have shown that bismuth centers themselves can act as halogen bond acceptors. nih.govchemrxiv.org The filled p-orbitals of a low-valent bismuth atom can interact with the σ-hole of an iodine atom on a neighboring molecule. nih.govchemrxiv.org The quinuclidine nitrogen of the quinine ligand is also a known halogen bond acceptor, forming N···I bonds. researchgate.net These varied and competing non-covalent interactions, particularly halogen bonds, are decisive in the formation of the extended crystalline architecture. rsc.org

Table 2: Key Non-Covalent Interactions in this compound Crystal Packing

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | Iodide Ligand (Bi-I) | N/O atoms of Quinine | Directs assembly of molecules in the crystal lattice. mdpi.com |

| Halogen Bond | Iodide Ligand (Bi-I) | Iodide Ligand (Bi-I) | Forms extended networks and stabilizes packing. mdpi.com |

| Halogen Bond | C-I (external molecule) | Bismuth Center | Demonstrates the Lewis basicity of the bismuth center. nih.govchemrxiv.org |

| Hydrogen Bond | Quinine -OH | N/O atoms or Iodide | Contributes to the overall stability of the crystal structure. |

| π-π Stacking | Quinoline Rings | Quinoline Rings | Influences the orientation of quinine ligands in the solid state. |

Self-Assembly Mechanisms in Solution and Solid State

The formation of this compound is a self-assembly process driven by the coordination bond between the bismuth(III) ion and the quinine ligand, as well as the ionic interactions with iodide. In solution, the individual components—a bismuth salt, an iodide source, and quinine—exist in equilibrium with the assembled complex. The nature of the solvent plays a crucial role, as it can influence the solubility of the precursors and the stability of the final product. osti.gov

Crystallization from solution is a key step where self-assembly becomes apparent. Depending on the conditions (e.g., solvent, concentration, temperature), the assembly can lead to discrete, zero-dimensional molecular units or extend into one-, two-, or three-dimensional supramolecular structures. researchgate.net For instance, in related bismuth iodide systems, the inorganic moiety can form isolated clusters or infinite one-dimensional chains, with the organic components situated around these inorganic frameworks. researchgate.net The process can be understood through the principles of reaction crystallization, where the formation of the final product (the cocrystal or complex) is driven by its lower solubility compared to the individual components, leading to its precipitation from a supersaturated solution. nih.gov

In the solid state, the assembly is governed by the combination of strong coordinate bonds and the weaker non-covalent interactions discussed previously. The interplay between these forces dictates the final crystal structure, influencing its morphology from nano-disks to larger platelet crystallites. researchgate.net

Exploration of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known phenomenon in bismuth-containing compounds. nih.govmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. The formation of a particular polymorph of this compound would be sensitive to crystallization conditions such as solvent, temperature, and cooling rate. nih.gov The structural flexibility of the Bi(III) coordination sphere and the conformational freedom of the quinine ligand make the existence of multiple polymorphic forms a strong possibility.

Co-crystallization is another relevant phenomenon, involving the incorporation of a second, neutral molecule (a "coformer") into the crystal lattice in a stoichiometric ratio. nih.gov Given that quinine is a pharmaceutical compound, co-crystallization is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients. google.commdpi.com It is conceivable that this compound could form co-crystals with solvent molecules or other added coformers. The formation of such multi-component crystals would be driven by the network of intermolecular interactions, potentially offering a pathway to tune the material's properties.

Theoretical and Computational Studies of Quinine Bismuth Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is frequently employed to predict the stable geometries, electronic properties, and vibrational frequencies of bismuth complexes, often showing good agreement with experimental data. mdpi.com

DFT studies on various bismuth iodide complexes have elucidated the nature of the chemical bonding. For example, in bismuth oxyiodide (BiOI), there is strong orbital hybridization between bismuth and oxygen atoms, indicating covalent bonding. mdpi.com The interaction between bismuth and iodine can have both ionic and covalent character depending on the energy region. mdpi.com In charge-transfer complexes of quinine (B1679958) with other molecules, DFT has been used to determine geometric structures, orbital energies (HOMO and LUMO), and energy gaps, which are crucial for understanding the stability of the complex. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the compound's stability. researchgate.net

The table below summarizes key parameters often derived from DFT calculations for bismuth-containing complexes.

| Parameter | Significance | Typical Findings in Bismuth Complexes |

| HOMO-LUMO Gap | Indicates electronic stability and reactivity. A larger gap suggests higher stability. | A modest energy gap can indicate a stable compound. researchgate.net |

| Bond Lengths (e.g., Bi-O, Bi-I) | Determines the strength and nature of the coordination. | Bi-O bond lengths in the range of 2.1-2.4 Å suggest strong coordination. mdpi.com |

| Bond Angles | Defines the overall geometry and steric compatibility with biological targets. | Influences the complex's geometry (e.g., tetrahedral, octahedral). mdpi.com |

| Electron Density Distribution | Reveals the nature of chemical bonds (covalent vs. ionic). | In BiOI, Bi-O bonds are covalent, while Bi-I bonds show mixed character. mdpi.com |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of quinine bismuth iodide, MD simulations can provide valuable insights into the non-covalent interactions that govern its crystal packing and interactions with its environment.

The stability and conformation of cinchona alkaloids like quinine are known to be influenced by the solvent, and MD simulations can model these interactions explicitly. nih.gov These simulations can help understand how intermolecular forces, such as hydrogen bonding and van der Waals interactions, dictate the three-dimensional arrangement of molecules in the solid state. rsc.org

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical methods are essential for analyzing the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov For quinine and its complexes, these methods can predict reactivity parameters and shed light on how the molecule interacts with other chemical species. sciencepublishinggroup.com

Studies on quinine complexes have used quantum chemical calculations to compare the reactivity of the complexed molecule to its isolated form. sciencepublishinggroup.com Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated to understand the electrophilic and nucleophilic properties of the molecule. sciencepublishinggroup.com For instance, a decrease in the LUMO energy upon complex formation suggests an enhancement of its electrophilic character. sciencepublishinggroup.com

In the broader context of cinchona alkaloids, computational modeling has been instrumental in explaining the mechanisms of catalyzed reactions and the origins of stereoselectivity. nih.gov These studies often employ DFT to map out reaction pathways and identify transition states, providing a theoretical basis for experimental observations. nih.gov For example, the catalytic activity of cinchona alkaloids is often rationalized by examining the formation of complexes with substrates through hydrogen bonds and other long-range interactions. nih.gov

Computational Prediction of Structural Features and Stability Landscapes

Computational methods are increasingly used to predict the crystal structures and assess the stability of new materials. mdpi.com For hybrid organic-inorganic materials like this compound, these predictions can guide synthetic efforts by identifying thermodynamically stable phases.

Computational studies on bismuth-based hybrid materials have demonstrated the ability to predict stable crystal structures. researchgate.net For example, the thermal stability of organic-inorganic bismuth-halide hybrid compounds has been computationally investigated, showing good correlation with experimental data. researchgate.net DFT calculations are often used to optimize the geometry of the crystal structure and calculate its total energy, which is a measure of its stability. bendola.com A negative complexation energy, for example, indicates a stable complex. researchgate.net

The stability of different polymorphic forms of quinine sulfate (B86663) has been investigated using computational tools to complement experimental techniques like differential scanning calorimetry (DSC). scirp.org Such studies help in understanding the thermodynamic relationships between different crystal forms. scirp.org For bismuth iodide complexes, computational analysis, including Hirshfeld surface analysis, can underscore the influence of noncovalent intermolecular interactions on crystal packing and stability. rsc.org

In Silico Design and Screening of Novel this compound Analogues

In silico methods, which refer to experiments performed on a computer or via computer simulation, are becoming a cornerstone in the design and discovery of novel materials and therapeutic agents. mdpi.combepls.com This approach allows for the high-throughput screening of virtual libraries of compounds, saving significant time and resources compared to traditional experimental methods. unpad.ac.id

While specific research on the in silico design of this compound analogues is limited, the principles are well-established in the field of bismuth complexes and cinchona alkaloids. Computational methods can be used to design new bismuth complexes with optimized biological activity by modifying the ligands attached to the bismuth center. mdpi.com For example, structure-activity relationship studies, often guided by computational analysis, have shown that even slight modifications to the ligand structure can have profound effects on the efficacy of bismuth complexes. mdpi.com

Similarly, the design of novel cinchona alkaloid derivatives for various applications, including catalysis and medicine, is an active area of research. unpad.ac.idresearchgate.net Molecular docking, a key in silico technique, is used to predict the binding affinity and mode of interaction of a ligand with a target protein or receptor. unpad.ac.id This allows for the screening of numerous virtual analogues to identify candidates with enhanced properties. The hybridization of cinchona alkaloids with other molecular motifs to create new compounds with improved selectivity and reduced side effects is a promising strategy that can be guided by computational design. mdpi.com

The general workflow for in silico design and screening of novel analogues would involve:

Defining the Target Property: Identifying the desired characteristic to be optimized (e.g., enhanced stability, specific electronic properties, or biological activity).

Generating a Virtual Library: Creating a diverse set of virtual analogues of this compound by systematically modifying the quinine scaffold, the bismuth-iodide cluster, or both.

Computational Screening: Using methods like DFT and molecular dynamics to predict the properties of the virtual analogues.

Prioritizing Candidates: Ranking the analogues based on the predicted properties and selecting the most promising candidates for experimental synthesis and validation.

This computational-experimental feedback loop has the potential to accelerate the discovery of new functional materials based on the this compound framework. mdpi.com

Advanced Analytical Method Development for Quinine Bismuth Iodide Analysis

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

The analysis of Quinine (B1679958) Bismuth Iodide by chromatographic methods presents a unique challenge due to its nature as an insoluble precipitate formed from the reaction of quinine with Dragendorff's reagent. Direct analysis of the intact complex is not typically feasible using standard High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) systems, which require soluble analytes. Therefore, the common approach involves a pre-analytical step to dissociate the complex, followed by the chromatographic analysis of the liberated quinine.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary tool for the separation and purity assessment of the quinine component of the complex. After dissolving the Quinine Bismuth Iodide precipitate in an appropriate solvent to release the quinine, reversed-phase HPLC is commonly employed.

Stationary Phases: C18 columns are frequently utilized for the separation of quinine from related impurities.

Mobile Phases: A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is often adjusted to control the retention of the basic quinine molecule.

Detection: UV detection is standard, with monitoring at wavelengths around 240 nm, where quinine exhibits strong absorbance youtube.com. Fluorescence detection can also be used for enhanced sensitivity and selectivity.

The purity assessment of the quinine moiety involves the detection and quantification of any related alkaloids or degradation products. For instance, methods have been developed to separate quinine from its main impurity, dihydroquinine.

Gas Chromatography (GC):

GC, often coupled with Mass Spectrometry (GC/MS), provides a powerful method for the identification and quantification of quinine. The analysis typically requires extraction of the quinine from an alkaline solution into an organic solvent. The sample can then be chromatographed without derivatization.

Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used. MS provides definitive identification based on the mass spectrum and fragmentation pattern of quinine researchgate.net.

Sensitivity: GC/MS methods can achieve high sensitivity, with limits of detection in the nanogram range researchgate.net.

The following table summarizes typical parameters for the chromatographic analysis of the quinine component of this compound:

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Prep | Dissolution of the complex to liberate quinine. | Extraction of quinine into an organic solvent. |

| Stationary Phase | C18 reversed-phase column. | Various capillary columns. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer. | Inert carrier gas (e.g., Helium, Nitrogen). |

| Detector | UV-Vis, Fluorescence. | Flame Ionization (FID), Mass Spectrometry (MS). |

| Key Application | Purity assessment, quantification of quinine and related impurities. | Confirmatory identification and quantification of quinine. |

Spectrophotometric and Colorimetric Quantification Methods

Spectrophotometric and colorimetric methods offer simpler and often more rapid alternatives to chromatography for the quantification of this compound, although they may be less specific. These methods are typically based on the inherent chromophoric properties of the complex or the quinine molecule itself.

UV-Visible Spectrophotometry:

Quinine exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. After dissociation of the this compound complex and dissolution in a suitable solvent, the concentration of quinine can be determined by measuring its absorbance at a specific wavelength, often around 347 nm in acidic solution. The concentration is then calculated using the Beer-Lambert law.

Colorimetric Methods:

The formation of the orange-red this compound precipitate itself can be the basis for a colorimetric assay. The intensity of the color of the precipitate, or a solution thereof, can be measured and correlated to the concentration of quinine. This method is particularly useful for the rapid screening of alkaloids. The reaction with Dragendorff's reagent produces a colored ion pair, and the intensity of this color is dependent on the alkaloid concentration.

The table below outlines the principles of these spectrophotometric methods:

| Method | Principle | Wavelength (Typical) | Advantages | Limitations |

| UV-Vis Spectrophotometry | Measurement of the absorption of UV light by the quinine molecule. | ~347 nm (in acid) | Simple, rapid, and cost-effective. | Lacks specificity; other compounds may interfere. |

| Colorimetry | Measurement of the color intensity of the this compound complex. | Visible range | Useful for rapid screening and qualitative detection. | Can be less precise and prone to interference. |

Electrochemical Analysis Methods

Electrochemical methods provide a highly sensitive and selective approach for the analysis of the quinine component of this compound. These techniques are based on the electrochemical properties of quinine, which can be oxidized or reduced at an electrode surface.

Voltammetric Techniques:

Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be applied to the determination of quinine. The analysis is performed in an electrochemical cell containing a working electrode (e.g., glassy carbon, mercury), a reference electrode, and a counter electrode. The current generated by the electrochemical reaction of quinine is measured as a function of the applied potential. The peak current is proportional to the concentration of quinine in the sample.

These methods offer several advantages, including high sensitivity, rapid analysis times, and the ability to perform measurements in complex matrices with minimal sample preparation after the initial dissociation of the this compound complex.

Development and Validation of Reference Standards and Analytical Protocols

The accuracy and reliability of any analytical method for this compound depend on the availability of well-characterized reference standards and validated analytical protocols.

Reference Standards:

A primary reference standard for this compound would be a highly purified and well-characterized batch of the complex itself. However, due to its nature as a precipitate with potential stoichiometric variability, it is more common to use a certified reference standard of quinine. This quinine standard is used to calibrate instruments and validate analytical methods for the determination of the quinine content of the complex.

Analytical Protocol Validation:

Any analytical method developed for the analysis of this compound must be rigorously validated to ensure its suitability for the intended purpose. The validation process typically involves assessing the following parameters:

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of these standards and protocols are essential for ensuring the quality and consistency of analytical data for this compound.

Historical and Modern Applications of Bismuth Iodide Reagents in Alkaloid Detection Chemistry

Bismuth iodide-based reagents have a long and significant history in the field of alkaloid chemistry, primarily for their use in qualitative detection.

Historical Context: Dragendorff's Reagent

The most well-known bismuth iodide reagent is Dragendorff's reagent, developed by the German pharmacologist Georg Dragendorff in the 19th century. This reagent, a solution of potassium bismuth iodide, produces a characteristic orange to red precipitate in the presence of most alkaloids wikipedia.org. This reaction has been a cornerstone of phytochemistry for over a century, providing a simple and effective screening test for the presence of alkaloids in plant extracts and other samples. The formation of the this compound precipitate is a classic example of this reaction.

Modern Applications:

While more sophisticated analytical techniques now exist, bismuth iodide reagents continue to be valuable tools in modern chemistry.

Thin-Layer Chromatography (TLC): Dragendorff's reagent is widely used as a spray reagent for the visualization of alkaloids on TLC plates. After separation of a sample on a TLC plate, spraying with the reagent reveals the presence of alkaloids as colored spots.

Qualitative Screening: The reagent remains a cost-effective and rapid method for the preliminary screening of natural product extracts for the presence of alkaloids before undertaking more complex and time-consuming analyses.

Modified Reagents: Various modifications of the original Dragendorff's reagent have been developed to improve its stability and sensitivity.

The enduring utility of bismuth iodide reagents in alkaloid detection underscores their importance in both historical and contemporary analytical chemistry.

Interactions with Model Chemical and Biological Systems: Mechanistic Insights

Fundamental Binding Studies with Chemical Model Proteins or Nucleic Acids

The interaction of Quinine (B1679958) Bismuth Iodide with macromolecules is best understood by studying the binding properties of quinine and bismuth ions separately.

Quinine-Nucleic Acid Interactions: Quinine's ability to bind to DNA has been explored as a potential component of its biological activity. Spectroscopic studies and molecular dynamics (MD) simulations have provided a molecular-level picture of this interaction. Research indicates that diprotonated quinine binds favorably in the minor groove of both (AT)₁₁ and (CG)₁₁ DNA helices. nih.gov The binding is characterized as relatively weak, and fluorescence spectroscopy shows that the natural fluorescence of quinine is quenched when it interacts with DNA, a phenomenon consistent with intercalation between base pairs or close association. nih.gov Umbrella-sampling free-energy calculations have been used to quantify this binding, determining the binding free energy (ΔG_binding) for a quinine–(AT)₁₁ complex to be approximately -7.3 ± 0.5 kcal mol⁻¹. nih.gov

Bismuth-Protein Interactions: The bismuth(III) ion exhibits a strong affinity for thiol-containing biomolecules. nih.gov As a borderline metal ion, Bi(III) binds strongly to the thiolate sulfur groups found in cysteine residues within proteins. nih.gov This interaction is a key feature of its biological activity. Studies with cysteine-rich proteins like metallothionein (B12644479) show that the resulting Bi-protein complex can be stable even under highly acidic conditions. nih.gov This high affinity for thiol groups is a primary driver for its interaction with a wide range of proteins and enzymes.

Table 1: Binding Characteristics of Quinine and Bismuth with Model Biopolymers

| Component | Model Biopolymer | Binding Site/Mechanism | Key Findings |

|---|---|---|---|

| Quinine | DNA ((AT)₁₁ helix) | Minor groove binding | ΔGbinding of approx. -7.3 kcal mol⁻¹; fluorescence quenching upon interaction. nih.gov |

| Bismuth(III) | Thiol-containing Proteins (e.g., Alcohol Dehydrogenase, Metallothionein) | Covalent interaction with cysteine thiolate groups. nih.gov | Forms highly stable complexes; can displace other metal ions like Zn(II). nih.gov |

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The inhibitory effects of Quinine Bismuth Iodide on enzymes are largely attributed to the action of the bismuth ion, which is known to inhibit a variety of enzymes, particularly metalloenzymes.

The mechanism of inhibition often involves direct interference with metal cofactor sites or interaction with critical amino acid residues. A well-studied example is the inhibition of yeast alcohol dehydrogenase (YADH), a zinc metalloenzyme. nih.gov Kinetic analysis shows that bismuth acts as a non-competitive inhibitor. nih.gov Mechanistically, the Bi(III) ion binds to the thiolate groups of cysteine residues in the enzyme. This binding leads to the displacement and replacement of structural Zn(II) ions, causing a loss of enzymatic activity. nih.gov This process can also induce changes in the enzyme's quaternary structure, for instance, causing the native tetramer form of YADH to dissociate into dimers. nih.gov

Similar mechanisms are proposed for the inhibition of other enzymes. Bismuth can inhibit the dinuclear nickel(II) enzyme urease by binding to a highly conserved cysteine residue (Cys₃₁₉) at the entrance of the active site, blocking substrate access. nih.gov It is also known to inhibit fumarase, translational factor Ef-Tu, and pepsin. nih.gov

Table 2: Enzymes Inhibited by Bismuth Compounds and Proposed Mechanisms

| Enzyme | Metal Cofactor | Inhibition Mechanism | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Zinc(II) | Non-competitive; Bi(III) binds to thiolate groups, displacing structural Zn(II). nih.gov | nih.gov |

| Urease | Nickel(II) | Competitive/Non-competitive; Bi(III) binds to Cys₃₁₉ near the active site. nih.gov | nih.gov |

| Fumarase | - | Interaction with thiol groups. nih.gov | nih.gov |

| Pepsin | - | General protein interaction/denaturation. nih.gov | nih.gov |

Speciation and Transport Studies in Mimetic Biological Environments

In simulated biological fluids, the components of this compound would dissociate and undergo speciation.

Bismuth Speciation: Bismuth compounds, such as bismuth carboxylates, undergo hydrolysis in aqueous and particularly acidic environments like gastric juice. nih.gov This process leads to the formation of various insoluble bismuth salts and polymers, such as bismuth oxychloride. nih.gov At neutral pH, colloidal particles may form, which can rearrange into polymeric structures at low pH. nih.gov This property is thought to be relevant to the protective coating effect observed in gastrointestinal treatments. nih.gov

Iodide Transport: The iodide anion (I⁻) is actively transported across biological membranes. The primary mechanism for this is the sodium/iodide symporter (NIS), a transmembrane protein that facilitates the uptake of iodide from the bloodstream into tissues. mdpi.com This active transport system allows for the concentration of iodide within specific cells and glands. mdpi.com

Elucidation of Redox and Catalytic Mechanisms within Model Systems

While quinine and iodide have defined redox potentials, the most significant catalytic activity within this compound's constituents comes from bismuth. Bismuth has recently emerged as a versatile element in redox catalysis, capable of cycling between different oxidation states. nih.gov

Bismuth Redox Cycles: Synthetic chemists have harnessed bismuth's ability to cycle between Bi(III)/Bi(V) and Bi(I)/Bi(III) states to catalyze reactions that are challenging for traditional transition metals. nih.govacs.org

Bi(III)/Bi(V) Cycle: This high-valent cycle has been successfully employed in the catalytic fluorination of aryl boronic esters. nih.govacs.org The mechanism involves the transmetalation of the aryl group to the Bi(III) center, followed by oxidation to a Bi(V) intermediate and subsequent reductive elimination to form the C-F bond. acs.org

Bi(I)/Bi(III) Cycle: Low-valent bismuth catalysis can drive reactions such as the deoxygenation of nitrous oxide and the defluorination of polyfluoroarenes. nih.govacs.org

Bi(II)/Bi(III) Radical Catalysis: Bismuth also offers unique opportunities for one-electron redox processes. A Bi(II)/Bi(III) cycle has been proposed for reactions like the dehydrocoupling of hydrosilanes. nih.gov More recently, low-valent bismuth complexes have been shown to undergo single-electron transfer (SET) with redox-active precursors to generate alkyl radicals, mimicking the behavior of first-row transition metals and enabling novel C-N cross-coupling reactions. researchgate.netnih.gov

These studies demonstrate that the bismuth component possesses significant and tunable redox capabilities that can be utilized in catalytic transformations within model chemical systems. nih.gov

Table 3: Examples of Bismuth-Based Redox Catalysis

| Redox Couple | Example Catalytic Transformation | Mechanism Type |

|---|---|---|

| Bi(III)/Bi(V) | Fluorination of aryl boronic esters. acs.org | Two-electron oxidative addition/reductive elimination. acs.org |

| Bi(I)/Bi(III) | Deoxygenation of N₂O with pinacol (B44631) borane. acs.org | Two-electron redox cycle. acs.org |

| Bi(I)/Bi(II)/Bi(III) | C(sp³)–N cross-coupling of carboxylic acids and amines. nih.gov | Single-electron transfer (SET) radical catalysis. nih.gov |

Future Research Directions and Emerging Applications in Chemical Science

Design and Synthesis of Advanced Materials Incorporating Quinine (B1679958) Bismuth Iodide Scaffolds

The development of advanced materials with tailored properties is a cornerstone of modern chemical science. The incorporation of Quinine Bismuth Iodide scaffolds into novel materials is a promising avenue of research, drawing parallels with the burgeoning field of organic-inorganic hybrid perovskites. Bismuth-based perovskites are gaining attention as less toxic and more stable alternatives to their lead-based counterparts. The large and complex quinine cation could play a crucial role in templating novel crystal structures and influencing the dimensionality of the resulting materials.

Future research in this area could focus on:

Perovskite-like Structures: Investigating the formation of perovskite-inspired materials where the quinine cation (QH)+ occupies the A-site in an ABX₃ or A₃B₂X₉ stoichiometry. The size and shape of the quinine molecule could lead to the formation of lower-dimensional structures, such as 2D layered or 0D cluster-like arrangements of the bismuth iodide octahedra. These dimensional variations are known to have a significant impact on the electronic and optical properties of the material.

Thin-Film Fabrication: Developing methods for the solution-based processing of this compound and related hybrid materials to fabricate thin films. Techniques such as spin-coating and drop-casting, which are employed for other bismuth-based perovskites, could be adapted. The morphology and crystallinity of these films would be critical parameters to control for potential applications in optoelectronic devices.

Chirality Transfer: Exploring the transfer of chirality from the quinine molecule to the inorganic framework. This could lead to the development of materials with unique chiroptical properties, such as circular dichroism, which are of interest for applications in polarization-sensitive photodetectors and spintronics.

Catalytic Applications in Organic Transformations and Synthesis

Bismuth compounds have emerged as versatile, low-toxicity, and environmentally friendly catalysts for a wide range of organic reactions. researchgate.netmdpi.com The presence of both a chiral organic moiety and a Lewis acidic bismuth center in this compound suggests its potential as a multifunctional catalyst.

Key areas for future investigation include:

Asymmetric Catalysis: Leveraging the inherent chirality of the quinine scaffold to develop enantioselective catalysts. Bismuth triflate, in conjunction with chiral ligands, has been shown to catalyze asymmetric reactions. rsc.org this compound could potentially act as a self-contained chiral catalyst, where the protonated quinine cation directs the stereochemical outcome of a reaction occurring at the bismuth center.